molecular formula C14H10BrNO4 B2501555 N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide CAS No. 2034488-31-6

N-([2,3'-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide

Cat. No.: B2501555
CAS No.: 2034488-31-6
M. Wt: 336.141
InChI Key: OXUXDCHQIOPOOD-UHFFFAOYSA-N
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Description

N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is a complex organic compound featuring a bifuran structure with a bromine atom and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with [2,3’-bifuran]-5-ylmethylamine. The reaction is carried out under mild conditions, often using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding furan-2-carboxamide.

    Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Furan-2-carboxamide.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets. The bifuran structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The bromine atom and carboxamide group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bifuran]-5-ylmethyl)-5-bromofuran-2-carboxamide is unique due to its combination of a bifuran structure with a bromine atom and a carboxamide group.

Properties

IUPAC Name

5-bromo-N-[[5-(furan-3-yl)furan-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-13-4-3-12(20-13)14(17)16-7-10-1-2-11(19-10)9-5-6-18-8-9/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUXDCHQIOPOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC=C(O2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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